molecular formula C11H8Cl2N2O2 B1418609 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1035224-56-6

1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1418609
CAS No.: 1035224-56-6
M. Wt: 271.1 g/mol
InChI Key: JZENOUGQBOBEAO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and pyrazole-4-carboxylic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 3,4-dichlorobenzyl chloride is reacted with pyrazole-4-carboxylic acid under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the dichlorobenzyl group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols or aldehydes. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Condensation Reactions: The compound can participate in condensation reactions with amines or hydrazines to form amides or hydrazides, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring may yield nitro derivatives, while reduction of the carboxylic acid group may yield alcohols.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties. It is also investigated for its role in modulating biological pathways involved in disease processes.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution pattern on the benzyl group.

    1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

    1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure but with an additional nitro group on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZENOUGQBOBEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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